

# Methods to analyze ADC heterogeneity and impurities

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Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Analysis. This guide provides troubleshooting assistance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of ADC heterogeneity and impurities.

## General Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) to monitor for an ADC?

A1: The primary CQAs for an ADC include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the amount of high molecular weight species (aggregates), charge heterogeneity, and the level of free (unconjugated) drug.<sup>[1][2][3]</sup> Monitoring these attributes is essential for ensuring the consistency, stability, potency, and safety of the ADC.<sup>[1][2]</sup>

Q2: Which analytical methods are recommended for a comprehensive ADC characterization?

A2: A comprehensive analysis requires orthogonal methods, as no single technique can measure all attributes.<sup>[4]</sup> Key recommended methods include:

- Hydrophobic Interaction Chromatography (HIC): Primarily for determining DAR and drug-load distribution under native conditions.[5][6]
- Size Exclusion Chromatography (SEC): The industry standard for quantifying aggregates and fragments.[7][8]
- Reversed-Phase Liquid Chromatography (RP-LC): Often used as an orthogonal method to HIC for DAR analysis, typically after reducing the ADC into its light and heavy chains.[5][9]
- Mass Spectrometry (MS): For accurate mass determination of the intact ADC, confirmation of DAR species, and identification of impurities or degradation products.[10][11][12]
- Capillary Electrophoresis (CE-SDS): For purity determination and analysis of charge heterogeneity.[13]

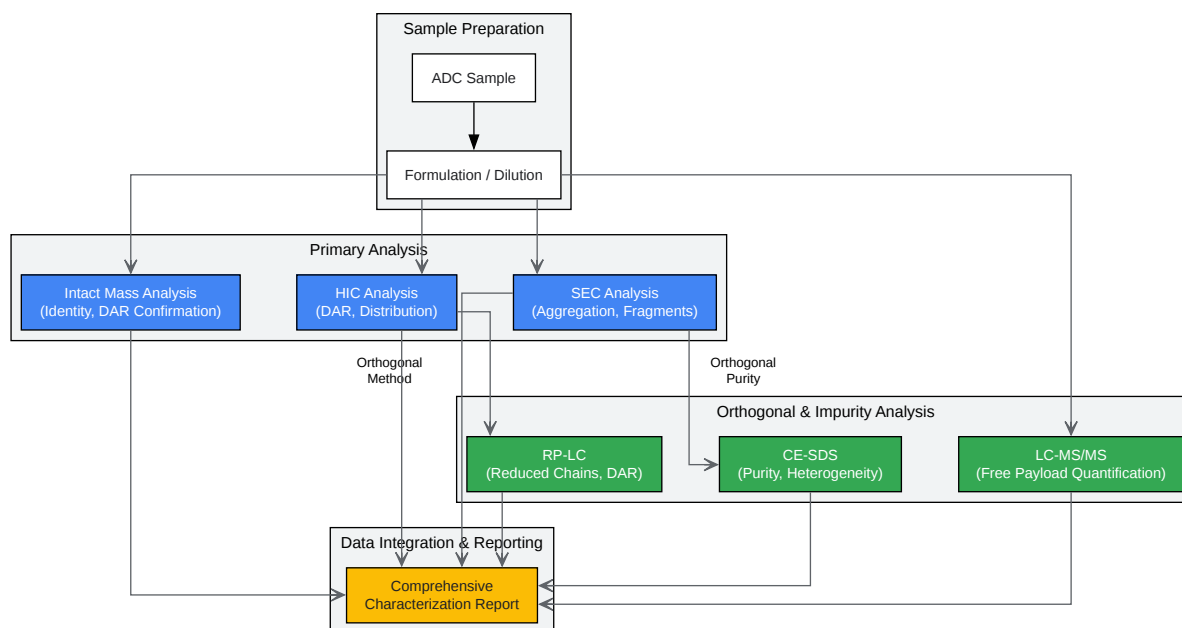
Q3: What are the main challenges in ADC analysis?

A3: ADCs are complex and heterogeneous mixtures, which presents significant analytical challenges.[2][14] Common difficulties include:

- The inherent heterogeneity from the conjugation process, resulting in a mixture of species with different DARs.[2][15]
- Increased propensity for aggregation compared to unconjugated monoclonal antibodies (mAbs) due to the hydrophobicity of the linker-drug.[1][16]
- Accurately quantifying low levels of cytotoxic free drug, which is critical for safety.[1]
- Method-induced degradation; for example, using denaturing conditions in RP-LC or MS can alter the ADC structure.[4][11]

## Diagram: General ADC Analytical Workflow

The following diagram outlines a typical workflow for the characterization of ADC samples.



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A typical workflow for ADC sample analysis and characterization.

## Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on hydrophobicity under non-denaturing conditions, making it the preferred method for DAR analysis.[4][5] The hydrophobicity of an ADC increases with the number of conjugated drug-linkers.[6]

## HIC Troubleshooting Guide

Problem: I see unexpected peaks or poor resolution in my HIC chromatogram.

- Possible Cause 1: Inappropriate Mobile Phase Composition. The salt type and concentration are critical for HIC separation. Ammonium sulfate is the most commonly used salt.[4] The gradient slope (from high to low salt) dictates the resolution.
  - Solution: Optimize the salt gradient. A shallower gradient can improve the resolution between different DAR species. Ensure the pH of the mobile phase is appropriate to maintain the native structure of the ADC.[17][18]
- Possible Cause 2: Secondary Interactions. The ADC may be interacting with the column stationary phase through mechanisms other than hydrophobicity (e.g., ionic interactions).
  - Solution: Consider adding a small amount of an organic modifier like isopropanol (e.g., up to 20%) to the mobile phase to disrupt non-specific interactions and improve peak shape. [6]
- Possible Cause 3: On-Column Aggregation. The high salt concentration in the loading buffer can sometimes promote aggregation.
  - Solution: Analyze the sample by SEC to confirm if aggregation is present. If so, screen different HIC columns or adjust mobile phase additives to minimize this effect.

Problem: My baseline is drifting, making peak integration difficult.

- Possible Cause: Impure Reagents. The high concentration of salt used in HIC mobile phases means that even small impurities can cause significant baseline drift.
  - Solution: Use high-purity salts and solvents for mobile phase preparation. Some chromatography data systems have a "blank subtraction" feature that can correct for consistent baseline drift.[6]

## HIC Experimental Protocol

This protocol provides a general methodology for analyzing ADC DAR distribution.

Parameter	Typical Condition	Notes
LC System	Bio-inert HPLC/UHPLC system	An iron-free flow path is crucial to prevent corrosion from high-salt mobile phases.[6]
Column	TSKgel Butyl-NPR, Tosoh Bioscience or similar	Column choice depends on the specific hydrophobicity of the ADC.
Mobile Phase A	1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0	The high-salt buffer promotes binding to the column.[6][19]
Mobile Phase B	50 mM Sodium Phosphate, pH 7.0 (+/- 15-20% Isopropanol)	The low-salt buffer elutes the ADC. Isopropanol can improve resolution.[6][19]
Gradient	0% to 100% B over 30-45 minutes	A shallow gradient is typically used to resolve all DAR species.[6]
Flow Rate	0.4 - 0.8 mL/min	
Column Temp.	25 °C	
Detection	UV at 280 nm	
Sample Prep.	Dilute ADC to ~1 mg/mL in Mobile Phase A.	

## Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying high molecular weight species (HMWS) or aggregates.[7][8] ADC aggregation is a CQA because it can impact efficacy and immunogenicity.[1][16]

## SEC Troubleshooting Guide

Problem: My ADC shows poor peak shape (e.g., tailing) or low recovery.

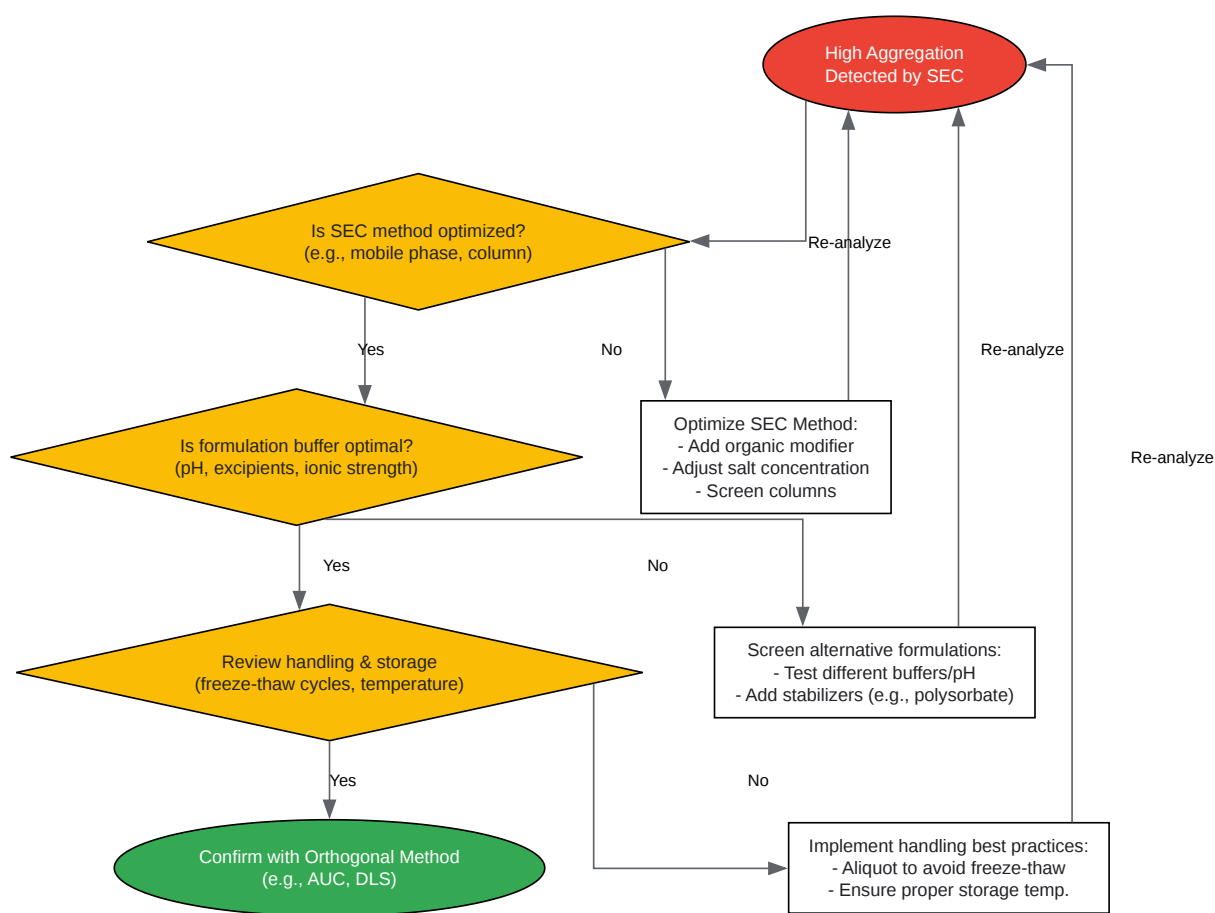
- Possible Cause: Non-specific Interactions. The hydrophobic nature of the ADC's payload can cause secondary hydrophobic interactions with the SEC stationary phase, leading to peak tailing and inaccurate quantification.[7][20]
  - Solution: Modify the mobile phase to disrupt these interactions. Adding organic solvents (e.g., isopropanol, acetonitrile) or increasing the salt concentration (e.g., 150 mM NaCl) can help suppress these effects and improve peak shape.[7][8] Using newer-generation SEC columns with unique surface chemistries can also minimize these interactions.[20]

Problem: The percentage of aggregate increases when I inject a higher sample concentration.

- Possible Cause: On-Column or Reversible Aggregation. This phenomenon can occur with ADCs where the aggregation is concentration-dependent.[16] The SEC analysis itself, which involves dilution and interaction with a stationary phase, may not reflect the true aggregation state in the formulation buffer.
  - Solution: Analyze the sample at multiple concentrations to understand the dependency. Use an orthogonal technique like Analytical Ultracentrifugation (AUC), which measures aggregation in solution without a stationary phase, to confirm the aggregation levels.[16]

## Diagram: Troubleshooting ADC Aggregation

This diagram illustrates a logical workflow for investigating the root cause of ADC aggregation detected by SEC.



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A step-by-step workflow for troubleshooting ADC aggregation.

## SEC Experimental Protocol

This protocol provides a general methodology for analyzing ADC aggregation.

Parameter	Typical Condition	Notes
LC System	Bio-inert HPLC/UHPLC system	Recommended to minimize unwanted metal-ion interactions.[7]
Column	Agilent AdvanceBio SEC, TSKgel G3000SWxl, or similar	Modern columns are designed to reduce secondary interactions with hydrophobic molecules like ADCs.[8][20]
Mobile Phase	100-150 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.4	The exact composition may need optimization to prevent non-specific binding.[7][19]
Flow Rate	0.5 - 1.0 mL/min	
Column Temp.	25 °C	
Detection	UV at 280 nm	
Sample Prep.	Dilute ADC to 0.5-1.0 mg/mL in mobile phase.	Ensure sample is fully dissolved and equilibrated in the mobile phase before injection.[19]

## Mass Spectrometry (MS)

MS is a powerful tool for obtaining an accurate mass of the intact ADC, which confirms identity and provides an orthogonal measurement of the DAR distribution.[10][12] It is also used to identify impurities and characterize modifications.

## MS Troubleshooting Guide

Problem: I am observing poor signal, in-source fragmentation, or ADC denaturation.

- Possible Cause 1: Incompatible LC Conditions. Traditional RP-LC methods use organic solvents and acids (like TFA) that denature the ADC, which is especially problematic for ADCs with non-covalent structures (e.g., some cysteine-linked ADCs).[11] Acid-labile linkers can also be cleaved under these conditions.[11]

- Solution: Use native MS conditions. This involves coupling SEC or specialized native RP-LC columns to the mass spectrometer.[21][22] Mobile phases for native MS are typically ammonium acetate or ammonium bicarbonate based, which preserve the ADC's native structure.[23]
- Possible Cause 2: Fragile Linker-Payload Moiety. Some linker-payloads are susceptible to fragmentation in the electrospray ionization (ESI) source of the mass spectrometer.
  - Solution: Optimize ESI source parameters. This may include reducing source temperature or voltages to minimize fragmentation.[11]
- Possible Cause 3: Complex Spectrum. For highly heterogeneous ADCs (e.g., lysine-conjugated), the intact mass spectrum can be too complex to interpret due to overlapping signals from different DAR species and glycoforms.[10][24]
  - Solution: Deglycosylate the ADC using an enzyme like PNGase F prior to analysis to simplify the spectrum.[10] For very complex samples, reducing the ADC and analyzing the light and heavy chains separately can provide clearer data.[12]

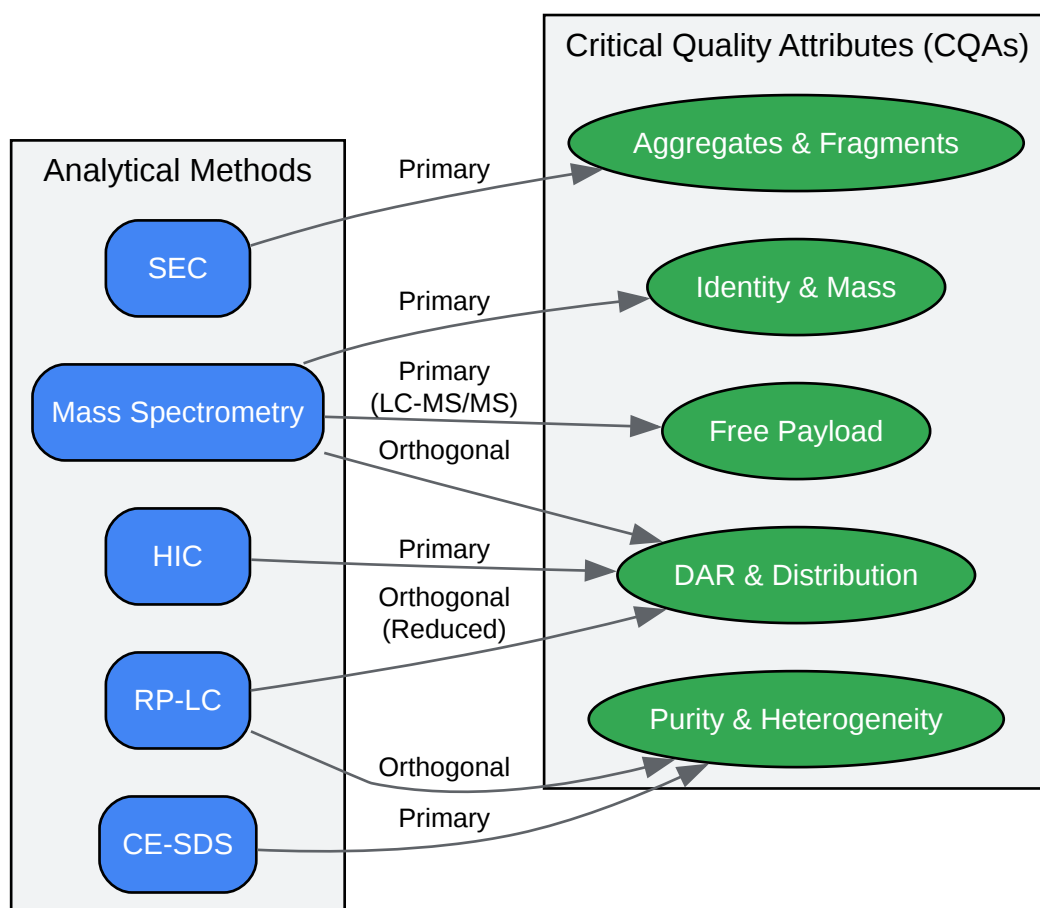
## Intact Mass Analysis Experimental Protocol

This protocol provides a general methodology for native MS analysis of an intact ADC.

Parameter	Typical Condition	Notes
LC System	UHPLC system coupled to a high-resolution mass spectrometer (Q-TOF or Orbitrap)	
Column	SEC column (for online buffer exchange) or Native RP-LC column	SEC is often used to transfer the ADC into a volatile, MS-friendly buffer before it enters the MS.[21]
Mobile Phase	100-200 mM Ammonium Acetate, pH 7.0	A volatile buffer is required for ESI-MS.
Flow Rate	0.2 - 0.4 mL/min	
MS Instrument	High-Resolution Q-TOF or Orbitrap MS	Must be capable of detecting high m/z species.
Ionization Mode	ESI Positive	
Source Temp.	200 - 400 °C	Optimize to minimize fragmentation.[10]
Data Analysis	Deconvolution software (e.g., BioPharmaView™, UNIFI)	Required to convert the m/z spectrum into a zero-charge mass spectrum showing the different DAR species.[10][25]

## Diagram: Method Selection for ADC Attribute Analysis

This diagram maps the primary analytical techniques to the ADC quality attributes they are used to measure.



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Mapping of analytical methods to the ADC attributes they measure.

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